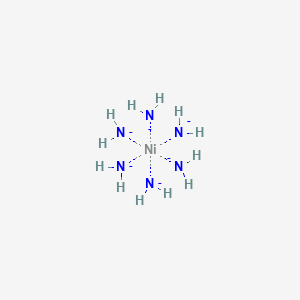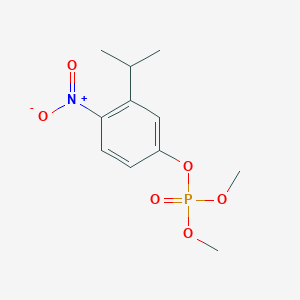
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester, also known as DIPNP, is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DIPNP is often used in studies related to Alzheimer's disease and other neurological disorders. In
Mécanisme D'action
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester works by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester are primarily related to its inhibition of acetylcholinesterase. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects such as nausea, vomiting, diarrhea, and muscle weakness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the precise modulation of acetylcholine levels in the brain. However, the toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in scientific research. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to explore the potential toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester and other acetylcholinesterase inhibitors. Finally, the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in studies related to insecticides and pesticides could lead to the development of new, more effective insecticides that target acetylcholinesterase in insects.
Méthodes De Synthèse
The synthesis of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester involves the reaction between 3-isopropyl-4-nitrophenol and dimethyl phosphorochloridate. This reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has a wide range of scientific research applications. One of the most common uses of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester is in the study of Alzheimer's disease. It has been found that the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has also been used in studies related to other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Additionally, Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has been used in studies related to insecticides and pesticides, as these compounds often target acetylcholinesterase in insects.
Propriétés
Numéro CAS |
13074-11-8 |
|---|---|
Nom du produit |
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester |
Formule moléculaire |
C11H16NO6P |
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-8(2)10-7-9(5-6-11(10)12(13)14)18-19(15,16-3)17-4/h5-8H,1-4H3 |
Clé InChI |
FFXJBGZEAHBHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Autres numéros CAS |
13074-11-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



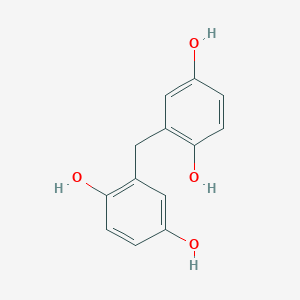
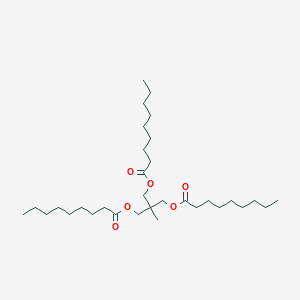
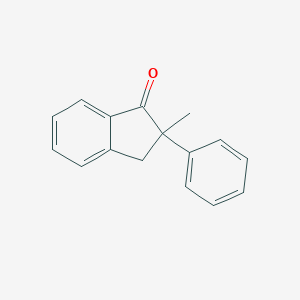
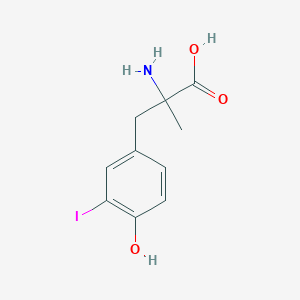

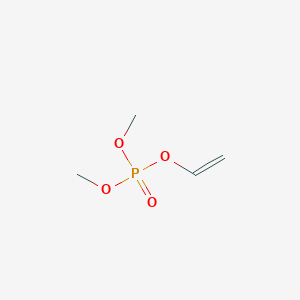




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
